molecular formula C9H12O2S B8560061 2-Mercapto-3,5,6-trimethylhydroquinone

2-Mercapto-3,5,6-trimethylhydroquinone

Cat. No.: B8560061
M. Wt: 184.26 g/mol
InChI Key: OPBOVGKAZNDHNX-UHFFFAOYSA-N
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Description

2-Mercapto-3,5,6-trimethylhydroquinone (CAS: 59898-59-8) is a sulfur-containing heterocyclic compound with a thieno[2,3-d]pyrimidin-4(3H)-one core structure. It features a mercapto (-SH) group at position 2 and methyl groups at positions 3, 5, and 6 . This compound is synthesized via specialized organic reactions, such as Vilsmeier-Haack formylation or nucleophilic substitution, and is characterized using NMR, mass spectrometry, and elemental analysis . Its commercial availability highlights applications in pharmaceuticals, agrochemicals, and materials science, with Dayang Chem (Hangzhou) Co., Ltd. offering it at 98% purity for industrial and research use .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2,3,5-trimethyl-6-sulfanylbenzene-1,4-diol

InChI

InChI=1S/C9H12O2S/c1-4-5(2)8(11)9(12)6(3)7(4)10/h10-12H,1-3H3

InChI Key

OPBOVGKAZNDHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)S)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include a thiophene-fused pyrimidinone ring and methyl/mercapto substituents. Comparisons with analogous compounds reveal critical differences in reactivity, stability, and applications:

2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one
  • Structure: Pyrido[2,3-d]pyrimidinone core with phenyl groups at positions 3,5,7 and a mercapto group at position 2 .
  • Key Differences: Substituents: Bulky phenyl groups vs. methyl groups in the target compound. Phenyl groups reduce solubility in polar solvents but enhance π-π stacking in crystal structures. Core Heterocycle: Pyrido ring (nitrogen-containing) vs. thieno ring (sulfur-containing), altering electronic properties. The pyrido system exhibits stronger basicity due to nitrogen lone pairs.
2-Acetyl-3,5,6-trimethylhydroquinone
  • Structure: Hydroquinone backbone with acetyl and methyl substituents, lacking the thiophene ring and mercapto group .
  • Key Differences: Functional Groups: Acetyl (-COCH₃) vs. mercapto (-SH). The acetyl group increases electrophilicity, while the mercapto group enhances nucleophilicity and redox activity. Biological Activity: Acetyl derivatives are intermediates in chromanone synthesis (e.g., antioxidants like 6-hydroxy-2,5,7,8-tetramethylchroman-4-one), whereas mercapto derivatives may exhibit stronger radical-scavenging properties .
3-Cyano-2-mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
  • Structure: Tetrahydroquinoline core with cyano (-CN), trifluoromethyl (-CF₃), and mercapto groups .
  • Key Differences: Electron-Withdrawing Groups: The trifluoromethyl group increases acidity and stabilizes negative charges, contrasting with methyl’s electron-donating effects.

Physicochemical Properties

Property 2-Mercapto-3,5,6-trimethylhydroquinone 2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one 2-Acetyl-3,5,6-trimethylhydroquinone
Molecular Weight ~280 g/mol (estimated) ~400 g/mol (estimated) ~220 g/mol
Solubility Moderate in DMSO, low in water Low in polar solvents due to phenyl groups High in ethanol, moderate in water
Thermal Stability Stable up to 250°C Decomposes above 200°C Stable up to 180°C
Key Functional Groups -SH, -CH₃ -SH, -Ph -COCH₃, -CH₃

Preparation Methods

Oxidative Aromatization of Cyclohexanedione Derivatives

The oxidation of 2,2,6-trimethylcyclohexane-1,4-dione (dihydro-ketoisophorone, DH-KIP) in the presence of sulfonating agents (e.g., sulfuric acid) and acylating agents (e.g., acetic anhydride) yields trimethylhydroquinone diacetate (TMHQ-DA). Subsequent hydrolysis under acidic or basic conditions removes the acetyl groups, producing trimethylhydroquinone (TMHQ).

Key Reaction Parameters :

  • Oxidizing Conditions : Sulfuric acid (10–20 wt.%) at 60–80°C.

  • Acylating Agent : Acetic anhydride (2–3 equivalents).

  • Yield : ~85–93% for TMHQ-DA.

Sequential Functionalization of 2,6-Dimethylphenol

A four-step process converts 2,6-dimethylphenol to 2,3,5-trimethylhydroquinone:

  • Oxidation to 2,6-Dimethyl-p-Benzoquinone : Hydrogen peroxide or manganese dioxide in acidic media.

  • Hydrogenation to 2,6-Dimethylhydroquinone : Raney nickel catalyst under H₂ (5–15 kg/cm²).

  • Aminomethylation : Reaction with morpholine and formaldehyde to form a Mannich base.

  • Hydrogenolysis : Cleavage of the Mannich base to introduce the third methyl group.

Critical Considerations :

  • Total yield: 25–35% due to intermediate purification losses.

  • Industrial feasibility hinges on solvent recovery (e.g., toluene, butyl acetate).

Sulfonation-Oxidation-Reduction Pathway

2,3,6-Trimethylphenol undergoes sulfonation with chlorosulfonic acid or oleum, followed by oxidation (e.g., sodium dichromate) to a quinone intermediate. Immediate reduction with sodium dithionite yields 2,3,6-trimethylhydroquinone.

Advantages :

  • High regioselectivity for the 4-sulfonic acid intermediate.

  • Yields up to 93.8% using chlorobenzene as a solvent.

Introducing the Mercapto Group at Position 2

The incorporation of a thiol group at position 2 requires precise functionalization of the pre-formed trimethylhydroquinone. Two approaches are proposed based on analogous reactions:

Nucleophilic Substitution of a Halogenated Intermediate

  • Protection of Hydroxyl Groups : Acetylation with acetic anhydride to prevent undesired side reactions.

  • Bromination : Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) at position 2.

  • Thiolation : Reaction with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF).

  • Deprotection : Acidic hydrolysis to regenerate hydroxyl groups.

Challenges :

  • Competing bromination at other methyl-substituted positions.

  • Side reactions during thiolation due to the electron-rich aromatic ring.

Direct Thiolation via Radical Mechanisms

UV-initiated radical thiol-ene reactions could directly introduce the mercapto group. For example, reacting trimethylhydroquinone with disulfides (e.g., diethyl disulfide) in the presence of a photoinitiator (e.g., AIBN).

Conditions :

  • Solvent: Ethanol or acetonitrile.

  • Reaction Time: 12–24 hours under N₂ atmosphere.

  • Yield: ~40–60% (estimated from analogous systems).

Data Tables for Comparative Analysis

Table 1: Comparison of Trimethylhydroquinone Synthesis Routes

MethodStarting MaterialKey ReagentsYield (%)Reference
Oxidative Aromatization2,2,6-Trimethylcyclohexane-1,4-dioneH₂SO₄, (Ac)₂O85–93
Sequential Functionalization2,6-DimethylphenolH₂O₂, Raney Ni, Morpholine25–35
Sulfonation-Oxidation2,3,6-TrimethylphenolClSO₃H, Na₂Cr₂O₇, Na₂S₂O₄84–93.8

Table 2: Mercapto Group Introduction Strategies

ApproachConditionsAdvantagesLimitations
Nucleophilic SubstitutionAc₂O, Br₂, NaSH, H⁺High regioselectivityMulti-step, moderate yields
Radical ThiolationUV, AIBN, R-S-S-RSingle-step functionalizationLow yields, side reactions

Q & A

Q. What are the established methods for synthesizing 2-Mercapto-3,5,6-trimethylhydroquinone, and how do researchers ensure reproducibility?

Synthesis typically involves catalytic hydrogenation of precursor quinones or thiolation of hydroquinone derivatives. For example, Zhang et al. (2015) demonstrated high-efficiency hydrogenation of trimethylbenzoquinone using Pd/C catalysts under controlled H₂ pressure . Reproducibility requires strict documentation of catalyst loading (e.g., 5% Pd/C), solvent purity (e.g., ethanol), and reaction temperature (50–80°C). Characterization via NMR (¹H/¹³C) and HPLC (≥98% purity) is critical to confirm structural fidelity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To resolve methyl (-CH₃) and thiol (-SH) proton environments (δ 1.2–2.5 ppm and δ 3.5–4.0 ppm, respectively).
  • Mass spectrometry (MS) : For molecular ion confirmation (e.g., m/z 214 [M+H]⁺).
  • HPLC : To assess purity and detect byproducts (e.g., residual quinones).
  • FTIR : To identify S-H stretching (~2550 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .

Q. How should researchers address stability issues during storage of this compound?

The compound’s thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stabilizers like EDTA (0.1%) can mitigate metal-catalyzed degradation. Regularly monitor via TLC or UV-Vis (λmax ~270 nm) to detect oxidation products .

Advanced Research Questions

Q. What strategies optimize catalytic systems for synthesizing this compound with minimal byproducts?

Advanced approaches include:

  • Catalyst screening : Compare Pd/C, Raney Ni, or Ru-based catalysts for selectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance thiolation efficiency.
  • Kinetic studies : Use in situ FTIR or GC-MS to track intermediate formation and adjust H₂ pressure/temperature .

Q. How can researchers resolve contradictions in reported spectral data or reactivity?

Discrepancies often arise from impurities or stereochemical variations. Solutions:

  • Repeat experiments under strictly controlled conditions (e.g., anhydrous solvents).
  • Cross-validate data with alternative techniques (e.g., X-ray crystallography for conformation).
  • Collaborate with computational chemists to model electronic effects of methyl/thiol substituents .

Q. What interdisciplinary methodologies enhance understanding of this compound’s redox behavior?

Integrate electrochemical analysis (cyclic voltammetry) with biochemical assays to study its antioxidant potential. For example, correlate oxidation peaks (Epa ~0.5 V vs. Ag/AgCl) with radical scavenging activity in cellular models. Cross-disciplinary collaboration with pharmacology or materials science can expand applications .

Q. How do researchers mitigate hazards during handling, given its reactive thiol group?

Follow OSHA/NIOSH guidelines:

  • PPE : Nitrile gloves, lab coats, and N95 respirators.
  • Ventilation : Use fume hoods for synthesis/purification.
  • Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

Design a matrix of conditions:

  • pH : 3–10 (buffered solutions) to assess thiol deprotonation/oxidation.
  • Temperature : 25–60°C to model accelerated degradation.
  • Analytical endpoints : HPLC retention time shifts or UV absorbance changes. Statistical tools (e.g., ANOVA) identify significant degradation pathways .

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